1-Methyl-4-phenylpiperazine

概述

描述

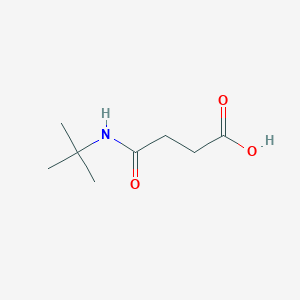

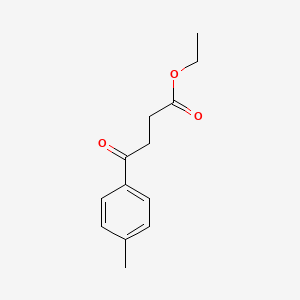

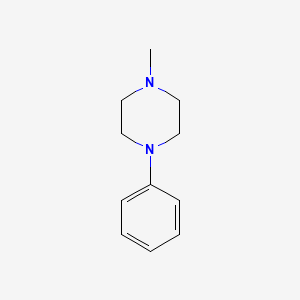

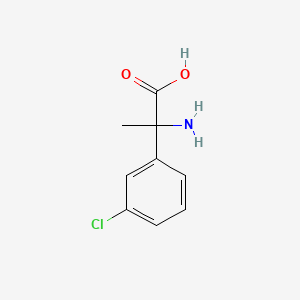

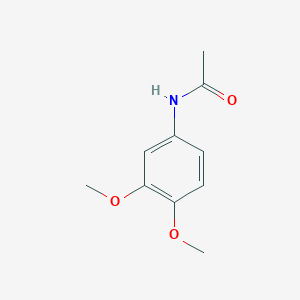

1-Methyl-4-phenylpiperazine is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: In industrial settings, this compound can be produced using a novel intermediate, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine. This process involves the use of sodium hydride in anhydrous DMF (Dimethylformamide) at low temperatures, followed by extraction and purification steps .

化学反应分析

Types of Reactions: 1-Methyl-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It participates in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenylpiperazines.

科学研究应用

1-Methyl-4-phenylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 1-Methyl-4-phenylpiperazine involves its role as a permeation enhancer. It affects the transepithelial transport by decreasing mitochondrial membrane potential and increasing plasma membrane potential in epithelial cells . This enhances the permeability of drugs across the intestinal epithelium without causing significant histological damage .

相似化合物的比较

1-Phenylpiperazine: Known for its use as a permeation enhancer with minimal cytotoxicity.

1-(4-Methylphenyl)piperazine: Similar to 1-Methyl-4-phenylpiperazine but with a methyl group on the phenyl ring, showing lower toxicity.

Uniqueness: this compound is unique due to its balance of efficacy and low toxicity as a permeation enhancer. It shows promise in enhancing drug delivery while maintaining a favorable safety profile compared to other derivatives .

属性

IUPAC Name |

1-methyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDDXVGJRSTLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184762 | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-43-9 | |

| Record name | 1-Methyl-4-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Methyl-4-phenylpiperazine impact epithelial cell monolayers, and what is the underlying mechanism?

A: While this compound itself has shown limited effects on epithelial monolayer integrity, its structural analog, 1-Phenylpiperazine, demonstrates significant effects. Research indicates that 1-Phenylpiperazine enhances the permeability of epithelial cell monolayers by increasing myosin-generated force within cells. This heightened force disrupts cell-cell contacts, particularly cadherin junctions, which are impacted before tight junctions []. This understanding provides valuable insights into how this class of compounds might function as transient epithelial permeation enhancers.

Q2: What are the potential implications of the multiple mechanisms of action observed with 1-(4-Methylphenyl)piperazine?

A: While 1-(4-Methylphenyl)piperazine shows promise as a permeation enhancer, its interaction with multiple physiological pathways raises concerns. Research suggests that its permeation enhancement capacity involves 5-HT4 receptors, loop diuretics, and myosin light chain kinase []. This multi-target activity indicates that while it effectively increases drug permeability, it might also impact broader intestinal physiology beyond the desired effect [].

Q3: What analytical techniques have been employed to characterize the structure of this compound?

A: Single-crystal X-ray diffraction has been used to elucidate the structure of this compound when complexed with Trimethylaluminium. This technique revealed that the aluminum atom coordinates with the nitrogen atom of the piperazine ring carrying the methyl group, forming a distorted tetrahedral geometry []. This detailed structural information contributes to understanding the potential interactions and reactivity of this compound.

- Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae:

- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures:

- Trimethyl(1‐methyl‐4‐phenylpiperazine‐N1)aluminium:

- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)